molecular formula C22H30N2O5 B11150224 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N'-diisopropylurea

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N'-diisopropylurea

Cat. No.: B11150224
M. Wt: 402.5 g/mol
InChI Key: XCTPJPRZRKREBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities . This particular compound is characterized by the presence of a chromen-7-yl moiety, which is a common structural feature in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of green chemistry principles, such as using green solvents and catalysts to minimize environmental impact . The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea involves its interaction with specific molecular targets and pathways. The chromen-7-yl moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives, such as:

Uniqueness

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-N,N’-diisopropylurea is unique due to its specific structural features, such as the presence of the chromen-7-yl moiety and the diisopropylurea group. These features contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C22H30N2O5

Molecular Weight

402.5 g/mol

IUPAC Name

2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxy-N-propan-2-yl-N-(propan-2-ylcarbamoyl)propanamide

InChI

InChI=1S/C22H30N2O5/c1-8-16-11-19(25)29-20-14(6)18(10-9-17(16)20)28-15(7)21(26)24(13(4)5)22(27)23-12(2)3/h9-13,15H,8H2,1-7H3,(H,23,27)

InChI Key

XCTPJPRZRKREBN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N(C(C)C)C(=O)NC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.